アリピプラゾール不純物10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aripiprazole Impurity 10, also known as Aripiprazole EP Impurity D, is a metabolite of Aripiprazole . Its chemical name is 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one .
Synthesis Analysis
The synthesis of Aripiprazole Impurity 10 involves the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride . The preparation, identification, and proposed structures of the impurities were described in a paper .Molecular Structure Analysis
The molecular structure of Aripiprazole Impurity 10 includes a quinolinone core with a dichlorophenyl piperazine moiety and a butoxy group . Further analysis of the molecular surface electrostatic potential (MSEP) of Aripiprazole molecules in the crystal structures was performed in a study .Chemical Reactions Analysis
Aripiprazole Impurity 10 undergoes degradation under certain conditions. It was observed to degrade under acid hydrolysis and peroxide . The drug was found to be stable under other stress conditions .科学的研究の応用
医薬品不純物プロファイリング
アリピプラゾール不純物10は、医薬品原薬(API)の安全性と品質を確保するために不可欠な不純物プロファイリングで使用できます。 このプロセスには、分解経路の監視と特性評価が含まれ、貯蔵条件が化合物の完全性に与える影響についての洞察を提供します {svg_1}.
分解研究
この不純物は、分解研究において重要な役割を果たします。アリピプラゾールを加速されたストレス条件にさらすことで、研究者は分解生成物を生成できます。 これらの研究は、さまざまな条件下での薬物の安定性を理解するのに役立ちます {svg_2}.
安定性指示方法
この不純物は、分解生成物を特定および定量化するために設計された安定性指示方法で使用されます。 これは、有効性と安全性の両方を備えた医薬品を開発するために重要です {svg_3}.
合成プロセス管理
アリピプラゾール中の不純物を理解することで、合成プロセスの管理が向上します。 This compoundなどの不純物を特定することで、化学者はこれらの副生成物を最小限に抑えるために合成経路を改善できます {svg_4}.
規制準拠
This compoundは、規制準拠にも関連しています。 製薬会社は、FDAやEMAなどの規制当局が定めたガイドラインを満たすために、不純物を特定し定量化する必要があります {svg_5}.
品質管理
品質管理ラボでは、この不純物はアリピプラゾールバッチの純度と効力を評価するために使用されます。 これは、最終製品が要求される基準を満たしていることを保証するためのマーカーとして機能します {svg_6}.
創薬と開発
最後に、this compoundは、創薬と開発に使用できます。 その特定と特性評価は、新しい薬剤候補の発見または既存の薬剤の改善につながる可能性があります {svg_7}.
Safety and Hazards
Aripiprazole, the parent compound of Aripiprazole Impurity 10, has been classified as harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
将来の方向性
The future directions for Aripiprazole Impurity 10 could involve further studies on its stability, degradation pathways, and potential effects on the efficacy and safety of Aripiprazole. Additionally, the development of a stability-indicating LC method for Aripiprazole in the presence of its impurities and degradation products has been suggested .
作用機序
Target of Action
Aripiprazole, the parent compound of Aripiprazole Impurity 10, primarily targets dopaminergic and 5-HT1A receptors . It exerts its effects through partial agonism of these receptors and antagonism of alpha-adrenergic and 5-HT2A receptors
Mode of Action
Aripiprazole’s mode of action is unique among antipsychotics. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine, depending on the environment
Biochemical Pathways
Aripiprazole affects multiple cellular pathways and neurotransmitter circuitries . Its action on D2 receptors has been shown to affect the affinity state and number of these receptors, with implications for long-term treatment of psychosis . It also has effects on cell-protective mechanisms and neurite growth
Pharmacokinetics
Aripiprazole has been shown to have good bioavailability, with a relative bioavailability study showing that the solution-to-tablet ratios of geometric mean Cmax and AUC values were 122% and 114%, respectively . It is also metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4
Action Environment
The action of Aripiprazole can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (particularly their CYP2D6 phenotype), and possibly diet and lifestyle factors
生化学分析
Cellular Effects
Aripiprazole has been shown to induce mitochondrial toxicity, leading to a decrease in cellular ATP and viability
Molecular Mechanism
Aripiprazole itself is known to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . It’s possible that Aripiprazole Impurity 10 may have similar activity, but this has not been confirmed.
Temporal Effects in Laboratory Settings
Aripiprazole has been shown to be stable under various stress conditions .
Dosage Effects in Animal Models
Aripiprazole has been shown to have dose-dependent effects in animal models of psychosis, cognitive impairment, and negative symptoms .
Metabolic Pathways
Aripiprazole itself is known to undergo three main biotransformation pathways: dehydrogenation, N-dealkylation, and hydroxylation .
Transport and Distribution
Aripiprazole is known to have a high volume of distribution, indicating extensive extravascular distribution .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Aripiprazole Impurity 10 involves the conversion of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one to 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one through a series of reactions.", "Starting Materials": [ "4-bromobutanol", "potassium carbonate", "2-chloro-3-formylquinoline", "sodium borohydride", "4-butoxyphenylboronic acid", "palladium acetate", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "4-bromobutanol is reacted with potassium carbonate in acetic acid to form 4-bromobutyl acetate.", "2-chloro-3-formylquinoline is reacted with sodium borohydride in the presence of triethylamine to form 2-chloro-3-quinoline methanol.", "2-chloro-3-quinoline methanol is reacted with 4-bromobutyl acetate in the presence of palladium acetate and triethylamine to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is reacted with 4-butoxyphenylboronic acid in the presence of palladium acetate and triethylamine to form 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is purified using a combination of water, sodium hydroxide, and hydrochloric acid, followed by extraction with ethyl acetate." ] } | |
CAS番号 |
203395-78-2 |
分子式 |
C23H27Cl2N3O2 |
分子量 |
448.4 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Aripiprazole Impurity 10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。